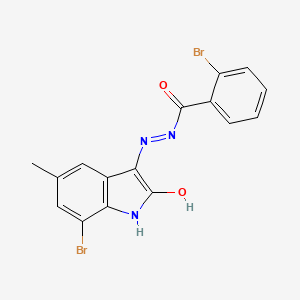
2-bromo-N'-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide
Overview
Description
2-bromo-N’-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a benzohydrazide moiety linked to a brominated indole structure, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Once the indole core is prepared, it undergoes bromination to introduce the bromine atoms at specific positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The brominated indole is then coupled with benzohydrazide under appropriate conditions to form the final compound. The coupling reaction may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 2-bromo-N’-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, and various amines under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
2-bromo-N’-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for treating infections, cancer, and other diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N’-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2-methylindole: This compound shares the indole core and bromination pattern but lacks the benzohydrazide moiety.
2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide: This compound features a different substitution pattern and functional groups compared to 2-bromo-N’-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide.
3-bromo-2-methoxy-5-methylphenylboronic acid: This compound has a similar bromination pattern but differs in its core structure and functional groups.
Uniqueness
2-bromo-N’-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide is unique due to its specific combination of the indole core, bromination pattern, and benzohydrazide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-bromo-N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O2/c1-8-6-10-13(12(18)7-8)19-16(23)14(10)20-21-15(22)9-4-2-3-5-11(9)17/h2-7,19,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUUIFNURQNOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)C3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420533 | |
| Record name | 2-bromo-N'-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5225-84-3 | |
| Record name | 2-bromo-N'-(7-bromo-5-methyl-2-oxoindol-3-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-Dibenzoyloxy-6-[(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methoxy]oxan-3-yl] benzoate](/img/structure/B6022285.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6022289.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6022297.png)
![2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6022304.png)
![2-(4-Fluorophenyl)ethylazanium;2-[2-(4-fluorophenyl)ethylcarbamoyl]benzenesulfinate](/img/structure/B6022312.png)
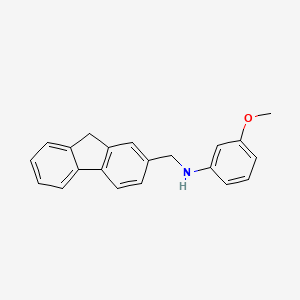
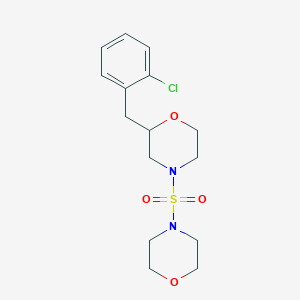
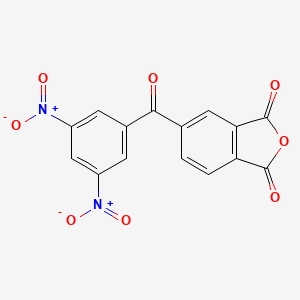
![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6022348.png)
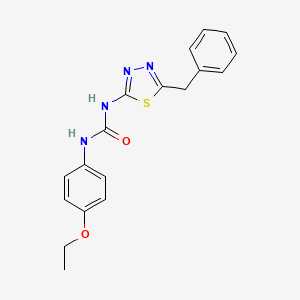


![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)
